First DFG-Out TAK1 Inhibitor
PF-05381941 exhibits a dual-target inhibition profile that distinguishes it from single-target TAK1 inhibitors. In enzymatic assays, PF-05381941 inhibits TAK1 with IC50 of 156 nM and p38α with IC50 of 186 nM [1]. By contrast, the selective TAK1 inhibitor Takinib (EDHS-206) demonstrates an IC50 of 9.5 nM against TAK1 but exhibits no measurable inhibitory activity against p38α [2]. The dual activity of PF-05381941 has been identified as a pharmacological consideration in TAK1-targeted studies, as p38α inhibition is absent in selective TAK1 inhibitors like Takinib [3].
5Z-7-Oxo: covalent, promiscuous
AZ-TAK1/Takinib: Type I/1.5
NG-25: Type II, polypharmacological
| Evidence Dimension | Kinase inhibitory activity (TAK1 and p38α) |
|---|---|
| Target Compound Data | TAK1 IC50 = 156 nM; p38α IC50 = 186 nM |
| Comparator Or Baseline | Takinib: TAK1 IC50 = 9.5 nM; p38α IC50 = no inhibition |
| Quantified Difference | PF-05381941 inhibits both TAK1 and p38α; Takinib inhibits only TAK1 (p38α-insensitive) |
| Conditions | In vitro enzymatic kinase assay |
Why This Matters
For studies requiring interrogation of dual TAK1/p38α signaling nodes, PF-05381941 provides a pharmacological profile that single-target inhibitors cannot deliver.
- [1] Kilty I, Jones LH. TAK1 inhibition in the DFG-out conformation. Chem Biol Drug Des. 2013;82(5):500-505. View Source
- [2] Totzke J, Gurbani D, Raphemot R, et al. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chem Biol. 2017;24(8):1029-1039.e7. View Source
- [3] Totzke J, Gurbani D, Raphemot R, et al. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chem Biol. 2017;24(8):1029-1039.e7. View Source
